3-oxo-3-phenyl-N-(pyridin-3-yl)-2-[2-(pyridin-3-yl)hydrazin-1-ylidene]propanamide
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Overview
Description
3-oxo-3-phenyl-N-(pyridin-3-yl)-2-[2-(pyridin-3-yl)hydrazin-1-ylidene]propanamide is a complex organic compound that features a phenyl group, pyridine rings, and a hydrazone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-3-phenyl-N-(pyridin-3-yl)-2-[2-(pyridin-3-yl)hydrazin-1-ylidene]propanamide typically involves the condensation of a hydrazine derivative with a suitable ketone or aldehyde. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch reactors: For controlled synthesis and purification
Continuous flow reactors: For large-scale production with consistent quality
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of hydrazine derivatives.
Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: N-oxides, hydroxylated derivatives
Reduction: Hydrazine derivatives
Substitution: Substituted phenyl or pyridine derivatives
Scientific Research Applications
Chemistry
Catalysis: As ligands in metal-catalyzed reactions
Synthesis: Building blocks for more complex molecules
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes
Antimicrobial Activity: Possible antimicrobial properties
Medicine
Drug Development: Potential lead compounds for drug discovery
Diagnostics: Use in diagnostic assays
Industry
Material Science: Components in the synthesis of advanced materials
Agriculture: Potential use in agrochemicals
Mechanism of Action
The mechanism of action for 3-oxo-3-phenyl-N-(pyridin-3-yl)-2-[2-(pyridin-3-yl)hydrazin-1-ylidene]propanamide would depend on its specific biological target. Generally, such compounds may:
Bind to enzymes: Inhibiting their activity
Interact with DNA/RNA: Affecting gene expression
Modulate receptors: Influencing cellular signaling pathways
Comparison with Similar Compounds
Similar Compounds
- 3-oxo-3-phenyl-N-(pyridin-2-yl)-2-[2-(pyridin-2-yl)hydrazin-1-ylidene]propanamide
- 3-oxo-3-phenyl-N-(pyridin-4-yl)-2-[2-(pyridin-4-yl)hydrazin-1-ylidene]propanamide
Uniqueness
- Structural Features : The specific positioning of the pyridine rings and the hydrazone moiety
- Biological Activity : Unique interactions with biological targets
Properties
Molecular Formula |
C19H15N5O2 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(E)-3-hydroxy-3-phenyl-N-pyridin-3-yl-2-(pyridin-3-yldiazenyl)prop-2-enamide |
InChI |
InChI=1S/C19H15N5O2/c25-18(14-6-2-1-3-7-14)17(24-23-16-9-5-11-21-13-16)19(26)22-15-8-4-10-20-12-15/h1-13,25H,(H,22,26)/b18-17+,24-23? |
InChI Key |
STNYRVYWBLPDKL-ZIXFRUBKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C(=O)NC2=CN=CC=C2)\N=NC3=CN=CC=C3)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C(=O)NC2=CN=CC=C2)N=NC3=CN=CC=C3)O |
Origin of Product |
United States |
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